Benzamide derivative 13

Catalog No.
S11227128
CAS No.
M.F
C18H13Cl3N4O3
M. Wt
439.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide derivative 13

Product Name

Benzamide derivative 13

IUPAC Name

2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzamide

Molecular Formula

C18H13Cl3N4O3

Molecular Weight

439.7 g/mol

InChI

InChI=1S/C18H13Cl3N4O3/c19-13-4-2-11(25-18(28)24-16(26)9-23-25)8-12(13)17(27)22-6-5-10-1-3-14(20)15(21)7-10/h1-4,7-9H,5-6H2,(H,22,27)(H,24,26,28)

InChI Key

VLOHQHGTVRQRSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C2=C(C=CC(=C2)N3C(=O)NC(=O)C=N3)Cl)Cl)Cl

Benzamide derivative 13 is a compound that belongs to the class of benzamide derivatives, which are characterized by the presence of a benzamide functional group. The chemical structure of benzamide is represented by the formula C7H7NOC_7H_7NO, making it the simplest amide derivative of benzoic acid. Benzamide itself appears as a white solid in powdered form or colorless crystals when crystallized, and it exhibits moderate solubility in water and high solubility in organic solvents. Benzamide derivatives, including derivative 13, are often synthesized for their potential biological activities and applications in medicinal chemistry .

That modify the benzamide core. For instance, it can be synthesized through reactions involving various reagents such as dichloromethane and potassium carbonate. The process may include steps like acylation of an amine or nucleophilic substitution reactions to introduce substituents at specific positions on the benzene ring. The formation of derivative 13 has been documented through a multi-step synthesis involving intermediates like 4-chloroaniline and 4-chlorobutyryl chloride, ultimately yielding the desired compound after cyclization reactions .

Benzamide derivatives, including derivative 13, are noted for their diverse biological activities. These compounds have been evaluated for various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. For example, some studies have indicated that certain benzamide derivatives exhibit significant inhibitory effects on cancer cell proliferation and migration by targeting specific proteins involved in tumor growth, such as PARP-1 (Poly (ADP-ribose) polymerase 1) . Additionally, benzamide derivatives have been investigated for their potential use in treating neurodegenerative diseases due to their ability to inhibit enzymes related to these conditions .

The synthesis of benzamide derivative 13 can be achieved through several methods:

  • Acylation Reaction: This involves the reaction of an amine with an acyl chloride (e.g., 4-chlorobutyryl chloride) in a suitable solvent like dichloromethane.
  • Cyclization: Following acylation, cyclization reactions may occur under basic conditions to form the final product.
  • Use of Protecting Groups: In some synthetic routes, protecting groups may be employed to prevent unwanted reactions during synthesis.

The yield and purity of benzamide derivative 13 can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Benzamide derivative 13 has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or neurodegenerative diseases.
  • Agriculture: Some derivatives exhibit insecticidal properties, making them candidates for agricultural applications.
  • Material Science: Certain benzamide derivatives are explored for their properties in polymers or as intermediates in material synthesis.

These applications highlight the versatility of benzamide derivatives in both medicinal and industrial contexts .

Interaction studies involving benzamide derivative 13 typically focus on its binding affinity to specific biological targets. For instance, research has shown that certain derivatives can effectively inhibit enzymes such as PARP-1, which plays a crucial role in DNA repair mechanisms within cancer cells. Understanding these interactions is vital for elucidating the compound's mechanism of action and potential therapeutic effects . Additionally, studies may investigate how these compounds interact with cellular pathways or other biomolecules to assess their efficacy and safety profiles.

Benzamide derivative 13 can be compared with other similar compounds based on structural features and biological activities. Here are some notable similar compounds:

Compound NameStructure FeaturesBiological Activity
BenzamideBasic amide structureAntidepressant properties
N-(2-Phenoxyphenyl)-2-methylbenzamideContains a diphenyl ether moietyAntifungal activity
N-triflylbenzamideStrong acid characteristicsUsed in C-H activation reactions
N-benzoyl-N'-phenylureaUrea group additionAntitumor activity

Uniqueness of Benzamide Derivative 13: What sets benzamide derivative 13 apart from these compounds is its specific structural modifications that enhance its biological activity against cancer cells while minimizing toxicity. The presence of particular substituents on the benzene ring can significantly influence its pharmacological profile and therapeutic potential .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

438.005323 g/mol

Monoisotopic Mass

438.005323 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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